3-[(2,5-Dimethyl-furan-3-carbonyl)-amino]-benzoic acid 3-[(2,5-Dimethyl-furan-3-carbonyl)-amino]-benzoic acid 3-[[(2,5-dimethyl-3-furanyl)-oxomethyl]amino]benzoic acid is an aromatic amide and a member of furans.
Brand Name: Vulcanchem
CAS No.: 346579-89-3
VCID: VC1699160
InChI: InChI=1S/C14H13NO4/c1-8-6-12(9(2)19-8)13(16)15-11-5-3-4-10(7-11)14(17)18/h3-7H,1-2H3,(H,15,16)(H,17,18)
SMILES: CC1=CC(=C(O1)C)C(=O)NC2=CC=CC(=C2)C(=O)O
Molecular Formula: C14H13NO4
Molecular Weight: 259.26 g/mol

3-[(2,5-Dimethyl-furan-3-carbonyl)-amino]-benzoic acid

CAS No.: 346579-89-3

Cat. No.: VC1699160

Molecular Formula: C14H13NO4

Molecular Weight: 259.26 g/mol

* For research use only. Not for human or veterinary use.

3-[(2,5-Dimethyl-furan-3-carbonyl)-amino]-benzoic acid - 346579-89-3

Specification

CAS No. 346579-89-3
Molecular Formula C14H13NO4
Molecular Weight 259.26 g/mol
IUPAC Name 3-[(2,5-dimethylfuran-3-carbonyl)amino]benzoic acid
Standard InChI InChI=1S/C14H13NO4/c1-8-6-12(9(2)19-8)13(16)15-11-5-3-4-10(7-11)14(17)18/h3-7H,1-2H3,(H,15,16)(H,17,18)
Standard InChI Key MRKCFCRNCNACNW-UHFFFAOYSA-N
SMILES CC1=CC(=C(O1)C)C(=O)NC2=CC=CC(=C2)C(=O)O
Canonical SMILES CC1=CC(=C(O1)C)C(=O)NC2=CC=CC(=C2)C(=O)O

Introduction

Chemical Identity and Structural Properties

3-[(2,5-Dimethyl-furan-3-carbonyl)-amino]-benzoic acid is defined by specific chemical identifiers that distinguish it from related compounds. The compound features a 2,5-dimethylfuran group connected to a 3-aminobenzoic acid moiety through a carbonyl linkage, creating a unique molecular architecture with multiple functional groups that facilitate diverse chemical interactions.

Chemical Identifiers

ParameterInformation
CAS Registry Number346579-89-3
Molecular FormulaC₁₄H₁₃NO₄
Molecular Weight259.26 g/mol
IUPAC Name3-[(2,5-dimethylfuran-3-carbonyl)amino]benzoic acid
Standard InChIInChI=1S/C14H13NO4/c1-8-6-12(9(2)19-8)13(16)15-11-5-3-4-10(7-11)14(17)18/h3-7H,1-2H3,(H,15,16)(H,17,18)
Standard InChIKeyMRKCFCRNCNACNW-UHFFFAOYSA-N
SMILES NotationCC1=CC(=C(O1)C)C(=O)NC2=CC=CC(=C2)C(=O)O

Structural Features

The molecular structure of 3-[(2,5-Dimethyl-furan-3-carbonyl)-amino]-benzoic acid incorporates several key functional groups that contribute to its chemical reactivity and biological interactions. The compound contains:

  • A furan ring with methyl groups at positions 2 and 5

  • A carbonyl group connecting the furan moiety to the amino functionality

  • An amino group (-NH-) serving as a linking bridge

  • A benzoic acid group with the carboxylic acid at position 3 relative to the amino substituent

This structural arrangement creates a molecule with both hydrophobic regions (the dimethylfuran portion) and hydrophilic functionalities (the carboxylic acid group), enabling interactions with diverse biological targets.

Physical and Chemical Properties

The physical and chemical properties of 3-[(2,5-Dimethyl-furan-3-carbonyl)-amino]-benzoic acid determine its behavior in various experimental conditions and influence its applications in research settings.

Physical Properties

The compound typically appears as a crystalline solid under standard laboratory conditions. While specific melting point data is limited in the available literature, its physical characteristics are consistent with other aromatic carboxylic acids containing heterocyclic substituents.

Chemical Properties

3-[(2,5-Dimethyl-furan-3-carbonyl)-amino]-benzoic acid exhibits chemical properties characteristic of both carboxylic acids and secondary amides. The compound's reactivity is influenced by:

  • The carboxylic acid group, which can participate in acid-base reactions, esterification, and amidation

  • The secondary amide linkage, which provides hydrogen bonding capabilities

  • The furan ring, which can undergo electrophilic substitution reactions typical of aromatic heterocycles

  • The methyl substituents on the furan ring, which contribute to steric effects and can undergo oxidation reactions

Synthesis and Chemical Reactions

The synthesis of 3-[(2,5-Dimethyl-furan-3-carbonyl)-amino]-benzoic acid typically involves multiple reaction steps that require careful control of conditions to achieve optimal yield and purity.

Chemical Reactions

3-[(2,5-Dimethyl-furan-3-carbonyl)-amino]-benzoic acid can undergo various chemical transformations, including:

  • Hydrolysis of the amide bond under acidic or basic conditions

  • Esterification of the carboxylic acid group

  • Reduction reactions affecting the carbonyl functionality

  • Substitution reactions on the aromatic rings

  • Oxidation of the furan ring, which may lead to ring opening under harsh conditions

Biochemical Relevance and Applications

The unique structural features of 3-[(2,5-Dimethyl-furan-3-carbonyl)-amino]-benzoic acid make it particularly valuable in biochemical research, where it serves multiple functions in the study of biological systems and processes.

Protein Interaction Studies

The compound's structure facilitates interactions with protein binding sites through:

  • Hydrogen bonding via the amide and carboxylic acid groups

  • π-stacking interactions involving the aromatic rings

  • Hydrophobic interactions through the dimethyl substituents

  • Potential coordination with metal ions in metalloenzymes through the carboxylate group

These interaction capabilities make the compound useful in protein binding studies and structure-activity relationship investigations.

Enzyme Activity Modulation

3-[(2,5-Dimethyl-furan-3-carbonyl)-amino]-benzoic acid has demonstrated potential in modulating enzyme activities, likely through:

  • Competitive inhibition by occupying active sites

  • Allosteric modulation through binding at regulatory sites

  • Alteration of protein conformation upon binding

  • Interference with substrate recognition

These properties make it a valuable tool for investigating enzyme mechanisms and developing potential enzyme inhibitors for various applications.

Research Applications

The compound finds application in various research contexts:

  • As a probe for studying protein-ligand interactions

  • In the development of structure-activity relationships

  • As a building block for more complex bioactive molecules

  • In comparative studies of heterocyclic carboxamides

  • As a standard or reference compound in analytical methods

Analytical Data

Analytical data for 3-[(2,5-Dimethyl-furan-3-carbonyl)-amino]-benzoic acid provides essential information for identification, purity assessment, and structural confirmation in research settings.

Spectroscopic Properties

While comprehensive spectroscopic data specific to this compound is limited in the available literature, typical analytical methods would include:

  • NMR Spectroscopy (¹H and ¹³C) - Expected to show characteristic signals for:

    • Methyl groups on the furan ring

    • Furan ring proton

    • Aromatic protons of the benzoic acid moiety

    • Amide proton

    • Carboxylic acid proton

  • Mass Spectrometry - Expected to show:

    • Molecular ion peak at m/z 259

    • Fragmentation patterns characteristic of furan derivatives and benzoic acids

  • Infrared Spectroscopy - Expected to show bands for:

    • N-H stretching (amide)

    • C=O stretching (amide and carboxylic acid)

    • O-H stretching (carboxylic acid)

    • C-O stretching (furan ring)

    • Aromatic C=C stretching

Comparison with Related Compounds

3-[(2,5-Dimethyl-furan-3-carbonyl)-amino]-benzoic acid belongs to a family of structurally related compounds that differ in the position of functional groups or the nature of the heterocyclic system.

Positional Isomers

A notable positional isomer is 2-[(2,5-Dimethyl-furan-3-carbonyl)-amino]-benzoic acid (CAS: 357420-38-3), which differs in the position of the carboxylic acid group on the benzene ring (ortho vs. meta position). This structural difference can significantly impact:

  • Physical properties due to potential intramolecular hydrogen bonding

  • Binding orientations in protein interaction studies

  • Reactivity in chemical transformations

  • Biological activity profiles

Structural Analogs

Other structural analogs include:

  • 5-{[(2,5-Dimethyl-furan-3-carbonyl)-amino]-methyl}-furan-2-carboxylic acid (CAS: 385378-11-0) - Contains an additional furan ring and a methylene spacer between the amide and the second heterocycle

  • Compounds with variations in:

    • The heterocyclic system (e.g., thiophene or pyrrole instead of furan)

    • The nature and position of substituents on the rings

    • The linking groups between the aromatic systems

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